N-(4-acetylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
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Overview
Description
N-(4-acetylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is an organic compound that belongs to the class of benzodioxines This compound is characterized by the presence of a benzodioxine ring fused with a carboxamide group and an acetylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves the reaction of 4-acetylphenylamine with 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the overall yield and purity of the product. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
N-(4-acetylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various chemical reactions and can be used to study reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is used in the development of new pharmaceuticals and bioactive compounds.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases where its unique structural features may offer advantages over existing treatments.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-(4-acetylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can be compared with other similar compounds, such as:
N-(4-acetylphenyl)-4-methylbenzenesulfonamide: Similar in structure but contains a sulfonamide group instead of a carboxamide group.
4-acetylphenyl cyanate: Contains a cyanate group instead of a carboxamide group.
N-(4-acetylphenyl)-maleic imide: Contains a maleic imide group instead of a benzodioxine ring.
These compounds share some structural similarities but differ in their functional groups and overall chemical properties, which can influence their reactivity and applications.
Properties
IUPAC Name |
N-(4-acetylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c1-11(19)12-2-5-14(6-3-12)18-17(20)13-4-7-15-16(10-13)22-9-8-21-15/h2-7,10H,8-9H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAZDJAZWMIFDKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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